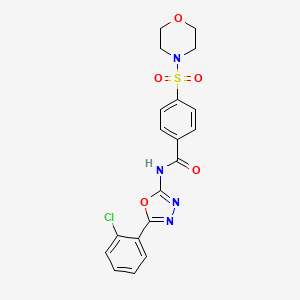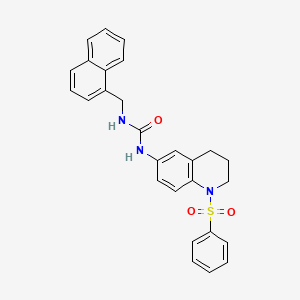
4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
This compound shows promise in antiproliferative studies. A study by Harishkumar et al. (2018) involved the synthesis of novel quinoline derivatives similar to 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide and tested their antiproliferative effects on various human cancer cell lines. The findings indicated that certain compounds exhibited significant growth inhibition, suggesting potential applications in cancer treatment (Harishkumar et al., 2018).
Synthesis and Reactivity Studies
Aleksandrov et al. (2020) conducted a study on the synthesis and reactivity of related quinoline compounds. They explored the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to various derivatives with potential applications in chemical synthesis and pharmacology (Aleksandrov et al., 2020).
Muscarinic Receptor and β2-Adrenoceptor Antagonist
Steinfeld et al. (2011) studied a compound structurally similar to 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, which exhibited muscarinic receptor antagonism and β2-adrenoceptor agonist activities. This highlights the potential of such compounds in developing multifunctional drugs for respiratory diseases (Steinfeld et al., 2011).
Antimicrobial Activity
Patel et al. (2012) synthesized thiazolidinone derivatives linked with quinoxaline and piperazine structures, showing antimicrobial activity against various bacteria and fungi. This suggests the potential of quinoxalin-2-yloxy compounds in developing new antimicrobial agents (Patel et al., 2012).
Inotropic Activity in Cardiac Applications
Liu et al. (2009) synthesized carboxamide derivatives related to 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide and evaluated their inotropic effects. Some derivatives showed promising activity for heart-related conditions, indicating potential for cardiac therapeutic applications (Liu et al., 2009).
Potential Antipsychotic Agents
A study by Norman et al. (1996) on heterocyclic carboxamides, including compounds similar to 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, showed promise as antipsychotic agents. These compounds displayed significant in vivo activities, suggesting their potential in treating psychiatric disorders (Norman et al., 1996).
Serotonin Type-3 Receptor Antagonism
Mahesh et al. (2011) synthesized quinoxalin-2-carboxamides that acted as serotonin type-3 receptor antagonists. Such compounds could have therapeutic implications in disorders related to serotonin regulation (Mahesh et al., 2011).
Eigenschaften
IUPAC Name |
4-quinoxalin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(21-17-6-3-11-25-17)22-9-7-13(8-10-22)24-16-12-19-14-4-1-2-5-15(14)20-16/h1-6,11-13H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMVSKJPQVDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2818232.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2818235.png)




![N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2818240.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2818242.png)
